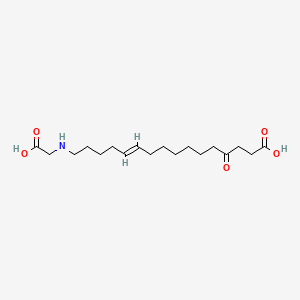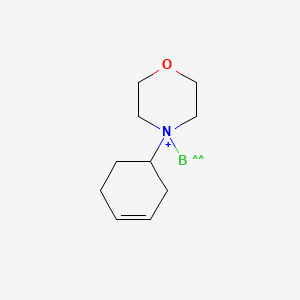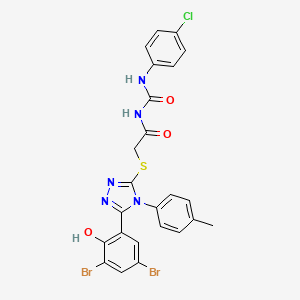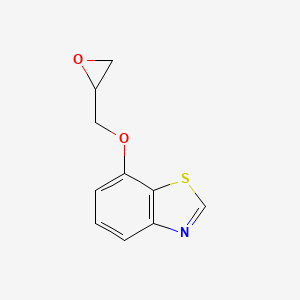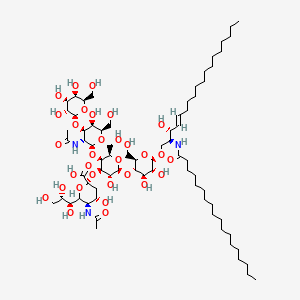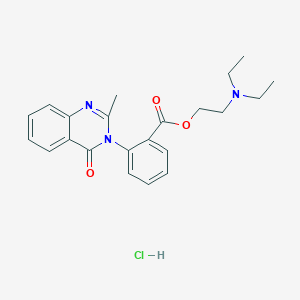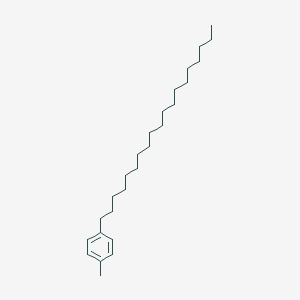
Octadecylxylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecylxylene is a chemical compound with the molecular formula C26H46. It is a derivative of xylene, where one of the hydrogen atoms in the xylene molecule is replaced by an octadecyl group. This compound is known for its hydrophobic properties and is commonly used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecylxylene typically involves the alkylation of xylene with octadecyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The general reaction scheme is as follows:
Xylene+Octadecyl HalideAlCl3this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Octadecylxylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Octadecyl alcohol, octadecyl aldehyde, and octadecanoic acid.
Reduction: Octadecane.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Octadecylxylene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of octadecylxylene primarily involves its hydrophobic interactions with other molecules. The long octadecyl chain provides a hydrophobic surface that can interact with non-polar compounds, making it useful in applications such as chromatography and drug delivery. The molecular targets and pathways involved in its action are largely dependent on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Octadecylsilane: Similar in its hydrophobic properties and used in chromatography.
Octadecylamine: Another hydrophobic compound used in surface modification and as a surfactant.
Octadecylbenzene: Shares similar hydrophobic characteristics and is used in industrial applications.
Uniqueness
Octadecylxylene is unique due to its specific structure, which combines the aromatic properties of xylene with the hydrophobic nature of the octadecyl group. This combination makes it particularly effective in applications requiring both hydrophobicity and aromatic interactions.
Propiedades
Fórmula molecular |
C26H46 |
|---|---|
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1-methyl-4-nonadecylbenzene |
InChI |
InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-21-25(2)22-24-26/h21-24H,3-20H2,1-2H3 |
Clave InChI |
YBQRSYWBVBCGLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


(2-propanolato)-](/img/structure/B13783339.png)
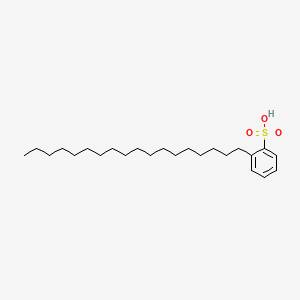
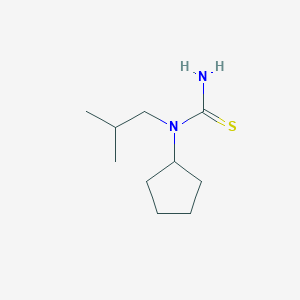
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
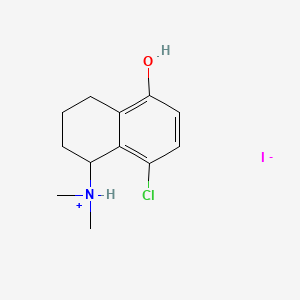


![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)
